1-(cyclopentylcarbonyl)-4-(4-methoxyphenyl)piperazine
Overview
Description
1-(cyclopentylcarbonyl)-4-(4-methoxyphenyl)piperazine, commonly known as CPP, is a chemical compound that is used in scientific research to study the effects of serotonin receptors in the brain. CPP is a piperazine derivative that has been shown to selectively activate certain types of serotonin receptors in the brain, making it a valuable tool for researchers studying the role of these receptors in various neurological disorders.
Mechanism of Action
CPP's mechanism of action involves binding to and activating specific serotonin receptors in the brain. Specifically, it has been shown to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This selective activation of these receptors can lead to changes in neurotransmitter release and neuronal activity, ultimately affecting various neurological processes.
Biochemical and Physiological Effects:
CPP's biochemical and physiological effects are primarily related to its activation of specific serotonin receptors in the brain. Studies have shown that CPP can increase serotonin release in certain brain regions, leading to changes in neurotransmitter activity and neuronal firing patterns. These effects can ultimately influence a variety of physiological and behavioral processes, including mood regulation, anxiety, and cognition.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using CPP in lab experiments is its ability to selectively activate certain serotonin receptors in the brain. This selectivity allows researchers to study the specific effects of these receptors on various neurological processes, without the confounding effects of non-selective receptor activation. However, one limitation of CPP is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research involving CPP. One area of interest is the role of serotonin receptors in various psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, researchers may investigate the potential therapeutic uses of CPP and related compounds for these conditions. Finally, further studies may explore the potential use of CPP as a tool for studying the role of serotonin receptors in various neurological processes, including learning and memory.
Scientific Research Applications
CPP is primarily used in scientific research to study the effects of serotonin receptors in the brain. Specifically, it has been shown to selectively activate the 5-HT1A and 5-HT2A receptor subtypes, which are involved in a variety of neurological processes including mood regulation, anxiety, and cognition.
properties
IUPAC Name |
cyclopentyl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-8-6-15(7-9-16)18-10-12-19(13-11-18)17(20)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFQMJPDACWKNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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